N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a combination of bromine, chlorine, pyridine, piperidine, and cyclopropanesulfonamide groups
Properties
Molecular Formula |
C13H17BrClN3O2S |
|---|---|
Molecular Weight |
394.72 g/mol |
IUPAC Name |
N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H17BrClN3O2S/c14-9-6-12(15)13(16-7-9)18-5-1-2-10(8-18)17-21(19,20)11-3-4-11/h6-7,10-11,17H,1-5,8H2 |
InChI Key |
QZKZHZIDTBJRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Br)Cl)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps. One common method includes the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. The substituted nitrobenzene compounds are reduced using a Zn/NH4Cl reductant system in alcohol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. Generally, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide include:
- 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
